7,9-dihydro-3H-purine-2,6,8-trione

Catalog No.
S804349
CAS No.
62948-75-8
M.F
C5H4N4O3
M. Wt
170.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,9-dihydro-3H-purine-2,6,8-trione

CAS Number

62948-75-8

Product Name

7,9-dihydro-3H-purine-2,6,8-trione

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione

Molecular Formula

C5H4N4O3

Molecular Weight

170.1 g/mol

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i8+1,9+1

InChI Key

LEHOTFFKMJEONL-IOOOXAEESA-N

SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O

Synonyms

7,9-dihydro-1H-Purine-2,6,8(3H)-trione-1,3-15N2

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O

Isomeric SMILES

C12=C(NC(=O)N1)[15NH]C(=O)[15NH]C2=O

Identification and Chemistry:

7,9-dihydro-3H-purine-2,6,8-trione is the chemical name for a more commonly known compound: uric acid. It is a heterocyclic compound, meaning it contains a ring structure composed of different elements. In the case of uric acid, the ring contains carbon, nitrogen, and oxygen atoms. Uric acid has the molecular formula C5H4N4O3.

Role in Purine Metabolism:

Uric acid is the final product of purine metabolism in humans and other higher primates. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. During normal cellular processes, purines are constantly broken down and recycled. Uric acid is formed as the end product of this breakdown pathway.

Research in Hyperuricemia and Gout:

Elevated levels of uric acid in the blood, a condition known as hyperuricemia, are associated with gout. Gout is a type of inflammatory arthritis characterized by the formation of crystals in joints, causing pain and swelling. Research has focused on understanding how uric acid crystal formation and deposition contribute to gout pathogenesis and identifying potential therapeutic targets for gout treatment.

Research in Oxidative Stress and Cardiovascular Disease:

Recent research suggests a potential link between uric acid and oxidative stress, a condition where the body produces excessive free radicals that damage cells. This has led to investigations into the potential role of uric acid in the development of cardiovascular diseases. However, this is an ongoing area of research, and further studies are needed to establish a definitive link.

Research as a Biomarker:

Uric acid levels are routinely measured in blood tests for various purposes, including evaluating kidney function, monitoring gout, and assessing overall health status. Research is ongoing to explore the potential of uric acid as a biomarker for other diseases, such as metabolic syndrome and chronic kidney disease.

7,9-Dihydro-3H-purine-2,6,8-trione, commonly referred to as uric acid, is a heterocyclic compound characterized by its purine structure. It contains carbon, nitrogen, oxygen, and hydrogen with the chemical formula C5H4N4O3C_5H_4N_4O_3. This compound is an oxopurine where the purine ring is substituted by oxo groups at positions 2, 6, and 8. Uric acid is primarily known for being the final product of purine metabolism in humans and other primates, resulting from the breakdown of purine nucleotides through enzymatic reactions involving xanthine oxidase .

Xanthine acts as an intermediate in the purine salvage pathway, a metabolic process that allows cells to reuse purine bases for nucleotide synthesis []. It can also function as a signaling molecule, interacting with specific receptors in the nervous system and immune system, although the exact mechanisms are still under investigation [, ].

Uric acid plays a dual role in human physiology:

  • Antioxidant Properties: It acts as a potent antioxidant, contributing significantly to the antioxidant capacity of blood plasma. In humans, over half of this capacity comes from the hydrogen urate ion .
  • Pathological Implications: Elevated levels of uric acid can lead to hyperuricemia, which is associated with gout—a form of arthritis characterized by painful inflammation due to crystal deposition in joints. High concentrations can also result in the formation of kidney stones .

Several methods exist for synthesizing uric acid:

  • From Glycine and Urea: An early synthesis method involved heating urea with glycine, yielding uric acid as a product .
  • From Xanthine: The most common biological synthesis occurs through the oxidation of xanthine by xanthine oxidase in the purine degradation pathway.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving purines or their derivatives under controlled conditions .

Uric acid has several applications:

  • Clinical Diagnostics: Measurement of uric acid levels in blood and urine is crucial for diagnosing gout and monitoring renal function.
  • Research: Its role as an antioxidant has made it a subject of interest in studies related to oxidative stress and aging.
  • Pharmaceuticals: Compounds that modulate uric acid levels are used in treating gout and other related disorders .

Research into the interactions involving uric acid has revealed various insights:

  • Drug Interactions: Certain medications used for managing hypertension or diuretics can affect uric acid levels, potentially exacerbating gout symptoms.
  • Dietary Factors: High-purine diets (e.g., red meat and seafood) increase uric acid production and can trigger gout attacks. Conversely, low-purine diets may help manage levels effectively .

Several compounds are structurally or functionally similar to 7,9-dihydro-3H-purine-2,6,8-trione:

Compound NameStructure TypeKey Features
HypoxanthinePurine derivativePrecursor to xanthine; less oxidized than uric acid.
XanthinePurine derivativeIntermediate in purine metabolism; readily converted to uric acid.
AllantoinUrea derivativeProduct of uric acid oxidation; more soluble than uric acid.
CaffeineMethylxanthineStimulant; shares structural features with purines but has different physiological effects.
TheobromineMethylxanthineFound in cocoa; similar structure but distinct biological activity compared to uric acid.

Uric acid's uniqueness lies primarily in its role as the end product of purine metabolism in humans and its significant antioxidant properties, contrasting with its metabolic precursors like hypoxanthine and xanthine which are less stable and more reactive .

Synthetic Routes and Chemical Modifications

Uric acid has been synthesized through multiple chemical routes since its isolation from kidney stones in 1776. Key methods include:

MethodReagents/ConditionsKey StepsYield/Outcome
Urea-Glycine FusionMelting urea with glycine at high temperaturesEarly synthesis by Horbaczewski (1882) involving thermal decomposition Low yield, foundational for later methods
Stepwise N-Alkylation2,6-Dichloropurine, 1-propanol, Mitsunobu reactionSequential alkylation and substitution to produce tetra-substituted derivatives 46% yield for uric acid derivatives
Xanthine OxidationXanthine, xanthine oxidase, oxygenEnzymatic conversion of xanthine to uric acid under physiological conditions High efficiency in vivo

Recent advancements focus on modifying uric acid to study its pharmacological potential. Derivatives such as 8-chlorotheophylline and diprophylline are synthesized via halogenation or benzylation to alter solubility and receptor-binding affinity .

Enzymatic Conversion Mechanisms (Xanthine Oxidase Catalysis)

The enzymatic synthesis of uric acid is catalyzed by xanthine oxidase, a molybdenum-containing enzyme. This process involves two sequential oxidation steps:

  • Hypoxanthine → Xanthine: Hypoxanthine is oxidized to xanthine via the removal of a hydrogen atom and addition of an oxygen molecule.
  • Xanthine → Uric Acid: Xanthine undergoes further oxidation, resulting in the formation of uric acid and the release of hydrogen peroxide .
SubstrateProductCofactorsSite of Action
HypoxanthineXanthineNAD⁺, FADLiver, kidneys, intestines
XanthineUric AcidNAD⁺, FADLiver, kidneys, intestines

Xanthine oxidase activity is regulated by genetic and environmental factors, including dietary purines and alcohol consumption, which influence uric acid production rates .

Biosynthetic Pathways in Purine Metabolism

In humans, uric acid is the endpoint of purine degradation due to the absence of functional uricase, an enzyme present in other mammals that converts uric acid to allantoin. The pathway involves:

  • Purine Nucleotide Breakdown: Adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are catabolized to hypoxanthine and xanthine, respectively.
  • Xanthine Oxidase Activity: Sequential oxidation of hypoxanthine → xanthine → uric acid .

Key Enzymes and Their Roles

EnzymeFunctionLocalization
AMP DeaminaseConverts AMP to IMPSkeletal muscle, liver
Xanthine OxidaseOxidizes hypoxanthine to xanthine, then to uric acidLiver, kidneys, intestines
UricaseConverts uric acid to allantoin (in non-primate mammals)Liver (inactive in humans)

Deficiencies in xanthine oxidase lead to xanthinuria, a rare disorder characterized by excessive xanthine excretion and uric acid deficiency .

Purine Metabolism Overview (Hypoxanthine → Xanthine → Uric Acid)

7,9-dihydro-3H-purine-2,6,8-trione, commonly known as uric acid, represents the final product of purine metabolism in humans and higher primates [1] [2]. This heterocyclic organic compound with a molecular weight of 168.11 g/mol consists of a purine core with three ketone groups at positions 2, 6, and 8 [3]. The chemical structure of 7,9-dihydro-3H-purine-2,6,8-trione features a fused pyrimidine-imidazole ring system that forms the characteristic purine backbone [4].

Purine metabolism encompasses three interconnected pathways: de novo synthesis, salvage, and degradation [5] [6]. The degradation pathway culminates in the formation of 7,9-dihydro-3H-purine-2,6,8-trione through a sequential oxidation process [7] [5]. This terminal pathway involves the conversion of hypoxanthine to xanthine, and subsequently xanthine to 7,9-dihydro-3H-purine-2,6,8-trione [8] [9].

The conversion process begins when hypoxanthine, derived from the breakdown of adenine nucleotides or the deamination of adenosine, undergoes oxidation to form xanthine [7] [5]. This reaction represents the first step in the terminal purine degradation pathway and is catalyzed by xanthine oxidoreductase [10] [11]. In the second step, xanthine is further oxidized to produce 7,9-dihydro-3H-purine-2,6,8-trione, which represents the end product of purine metabolism in humans due to the evolutionary loss of functional uricase enzyme [5] [9].

StepReactionEnzymeCofactorsProducts
1Hypoxanthine → XanthineXanthine Oxidase/Xanthine DehydrogenaseO₂, H₂O / NAD⁺Xanthine + H₂O₂ / Xanthine + NADH
2Xanthine → Uric AcidXanthine Oxidase/Xanthine DehydrogenaseO₂, H₂O / NAD⁺Uric Acid + H₂O₂ / Uric Acid + NADH
3Uric Acid (End product in humans)N/AN/AN/A

The absence of functional uricase in humans, which in other mammals converts 7,9-dihydro-3H-purine-2,6,8-trione to allantoin, results from an evolutionary mutation of the uricase gene to a pseudogene [5] [9]. This evolutionary adaptation is thought to provide antioxidant benefits, as 7,9-dihydro-3H-purine-2,6,8-trione possesses significant antioxidant properties that may compensate for the lack of ascorbic acid synthesis in humans [5]. The terminal nature of 7,9-dihydro-3H-purine-2,6,8-trione in human metabolism underscores its importance as a biomarker for purine metabolism and oxidative stress [10] [12].

Xanthine Oxidase Dynamics (Enzyme Isoforms and Substrate Specificity)

Xanthine oxidoreductase, the enzyme responsible for catalyzing the formation of 7,9-dihydro-3H-purine-2,6,8-trione, exists in two interconvertible isoforms: xanthine dehydrogenase and xanthine oxidase [10] [11]. These isoforms differ primarily in their electron acceptor preferences and the reactive species they generate during catalysis [10] [13].

Xanthine oxidoreductase is a complex molybdoflavoenzyme with a homodimeric structure, each monomer having a molecular weight of approximately 150 kDa [10] [11]. The complete enzyme consists of three distinct domains: a molybdopterin domain containing the active site, a flavin adenine dinucleotide domain, and an iron-sulfur cluster domain [10] [13]. This structural complexity enables the enzyme to participate in electron transfer reactions essential for purine catabolism [11] [13].

IsoformElectron AcceptorProductsConversion MechanismCellular Location
Xanthine Dehydrogenase (XDH)NAD⁺ (preferred)NADH + H⁺Native formIntracellular
Xanthine Oxidase (XO)O₂H₂O₂ and O₂⁻ (superoxide)Reversible (oxidation of cysteine residues) or Irreversible (proteolysis)Released into circulation, extracellular fluids

The xanthine dehydrogenase isoform preferentially uses nicotinamide adenine dinucleotide as an electron acceptor, producing reduced nicotinamide adenine dinucleotide [10] [11]. In contrast, the xanthine oxidase isoform utilizes molecular oxygen as an electron acceptor, generating reactive oxygen species such as hydrogen peroxide and superoxide anion [10] [13]. The conversion between these isoforms occurs through either reversible oxidation of cysteine residues or irreversible proteolytic modification [10] [14].

Regarding substrate specificity, xanthine oxidoreductase exhibits relatively low substrate specificity, allowing it to oxidize various purines and aldehydes [15] [13]. However, studies have demonstrated that specific amino acid residues in the active site play crucial roles in determining substrate preference [15] [16]. For instance, mutation of glutamate-803 to valine almost completely eliminates activity toward hypoxanthine while retaining minimal activity toward xanthine [15]. Similarly, arginine-881 to methionine mutation abolishes activity toward xanthine while maintaining slight activity toward hypoxanthine [15].

The catalytic mechanism of xanthine oxidoreductase involves a four-step process [16]. Initially, the hydroxyl group of the molybdenum cofactor makes a nucleophilic attack on the substrate [16]. This is followed by a hydride transfer from the tetrahedral intermediate to the sulfur atom of the molybdenum cofactor, reducing molybdenum(VI) to molybdenum(IV) [16]. The third step involves product formation through protonation, and finally, the molybdenum center is reoxidized to its initial oxidation state [16]. This complex mechanism enables the efficient conversion of hypoxanthine to xanthine and subsequently to 7,9-dihydro-3H-purine-2,6,8-trione [15] [16].

PropertyDescription
Enzyme StructureHomodimer (290 kDa) with each subunit containing three domains: FAD domain, iron-sulfur domain, and molybdopterin domain
Active Site ComponentsMolybdenum cofactor (Moco) at the active site with terminal sulfido ligand essential for catalysis
Substrate SpecificityLow substrate specificity allowing oxidation of various purines and aldehydes
Catalytic MechanismFour-step reaction: 1) Nucleophilic attack by Moco hydroxyl group, 2) Hydride transfer to sulfur atom, 3) Product formation, 4) Reoxidation of Mo(IV) to Mo(VI)
Isoform ConversionXDH → XO conversion occurs through oxidation of cysteine residues (reversible) or proteolysis (irreversible)
Reactive Oxygen Species ProductionXO produces H₂O₂ and superoxide (O₂⁻) as byproducts during catalysis, contributing to oxidative stress

The dynamics of xanthine oxidoreductase isoforms play significant roles in both physiological and pathophysiological conditions [10] [12]. The xanthine dehydrogenase form predominates in healthy tissues, while the xanthine oxidase form increases during tissue injury and inflammation, contributing to oxidative stress through the generation of reactive oxygen species [10] [14]. This conversion between isoforms represents an important regulatory mechanism in purine metabolism and redox homeostasis [11] [14].

Regulatory Mechanisms in Nucleotide Salvage and Degradation Pathways

The metabolism of 7,9-dihydro-3H-purine-2,6,8-trione is intricately regulated through multiple mechanisms that control both nucleotide salvage and degradation pathways [17] [6]. These regulatory mechanisms ensure balanced purine nucleotide pools and coordinate purine synthesis, salvage, and degradation according to cellular needs [6] [18].

The salvage pathway plays a crucial role in recycling purine bases and nucleosides, thereby conserving energy that would otherwise be required for de novo synthesis [17] [6]. This pathway involves several key enzymes that convert purine bases back to their corresponding nucleotides [6] [19]. Hypoxanthine-guanine phosphoribosyltransferase catalyzes the conversion of hypoxanthine to inosine monophosphate and guanine to guanosine monophosphate, while adenine phosphoribosyltransferase converts adenine to adenosine monophosphate [6] [19].

EnzymeReactionRole in Salvage
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)Hypoxanthine + PRPP → IMP + PPi
Guanine + PRPP → GMP + PPi
Converts purine bases to nucleotides
Adenine phosphoribosyltransferase (APRT)Adenine + PRPP → AMP + PPiConverts adenine to AMP
Nucleoside kinasesNucleosides + ATP → Nucleotides + ADPPhosphorylates nucleosides
Purine nucleoside phosphorylase (PNP)Nucleosides → Purine base + Ribose-1-PCleaves nucleosides to bases
5'-nucleotidasesNucleotides → Nucleosides + PiDephosphorylates nucleotides

The balance between salvage and degradation pathways is regulated at multiple levels, including allosteric regulation, feedback inhibition, transcriptional control, and post-translational modifications [17] [18]. Allosteric regulation involves the binding of regulatory molecules to enzymes at sites distinct from the active site, altering their activity [20] [21]. For example, adenosine triphosphate and guanosine triphosphate inhibit phosphoribosyl pyrophosphate synthetase, a key enzyme in both de novo and salvage pathways [20] [18].

Feedback inhibition represents another important regulatory mechanism, where end products inhibit earlier enzymes in the pathway to prevent overproduction [20] [21]. Adenosine monophosphate and guanosine monophosphate inhibit phosphoribosyl pyrophosphate amidotransferase, the first committed enzyme in de novo purine synthesis [20] [18]. This regulation ensures that when purine nucleotides are abundant, their synthesis is reduced [18] [21].

Regulatory MechanismDescriptionExamples
Enzyme Expression RegulationTranscriptional control of enzyme expression through transcription factors and signaling pathwaysPKA, AMPK/SNF1, and TOR pathways regulate enzyme expression during nutrient stress
Allosteric RegulationBinding of regulatory molecules to enzymes at sites distinct from the active site to alter activityATP and GTP binding to PRPP synthetase alters its activity
Feedback InhibitionEnd products of pathways inhibit earlier enzymes to prevent overproductionAMP and GMP inhibit PRPP amidotransferase; nucleotides inhibit salvage pathway enzymes
Substrate AvailabilityAvailability of PRPP, nucleosides, and bases affects pathway fluxPRPP availability affects both de novo and salvage pathways
Cellular CompartmentationSpatial organization of enzymes in different cellular compartments affects pathway efficiencyPurinosome formation near mitochondria increases de novo synthesis efficiency
Post-translational ModificationsModifications like phosphorylation, acetylation, and oxidation alter enzyme activityOxidation of cysteine residues in XDH converts it to XO form
Redox State RegulationCellular redox state affects XDH to XO conversion and enzyme activityH₂O₂ and oxidative stress promote XDH to XO conversion
Calcium SignalingCalcium levels influence XDH to XO conversion and enzyme activityIncreased intracellular Ca²⁺ promotes XDH to XO conversion via phospholipase C activation

Transcriptional regulation of enzyme expression represents a longer-term control mechanism [18] [21]. Nutrient signaling pathways, including protein kinase A, AMP-activated protein kinase/sucrose non-fermenting 1, and target of rapamycin, regulate the expression of enzymes involved in purine metabolism in response to nutrient availability [18] [22]. During nutrient stress, these pathways can trigger the autophagic breakdown of ribosomes, releasing nucleotides that enter the salvage or degradation pathways [21] [22].

Post-translational modifications of enzymes provide rapid and reversible regulation [11] [14]. The conversion of xanthine dehydrogenase to xanthine oxidase through oxidation of cysteine residues or proteolysis represents a significant post-translational modification that affects purine degradation and reactive oxygen species production [11] [14]. This conversion is promoted by oxidative stress and calcium signaling [12] [14].

Calcium signaling plays a particularly important role in regulating xanthine oxidoreductase activity [14]. Increased intracellular calcium promotes the conversion of xanthine dehydrogenase to xanthine oxidase via phospholipase C activation and calcium release from endoplasmic reticulum stores [14]. This calcium-dependent regulation links purine metabolism to cellular signaling pathways and stress responses [12] [14].

The pathogenesis of hyperuricemia and gout represents a complex cascade of metabolic and inflammatory processes initiated by elevated levels of 7,9-dihydro-3H-purine-2,6,8-trione (uric acid). Hyperuricemia arises from increased uric acid production or decreased excretion by kidneys and intestines, regulated by urate transporters [1]. The fundamental mechanism involves an imbalance between uric acid production through the xanthine oxidoreductase pathway and elimination via renal and intestinal excretion [2].

Uric acid production occurs primarily through the enzymatic conversion of hypoxanthine to xanthine, followed by xanthine to uric acid, both catalyzed by xanthine oxidase [3]. This rate-limiting enzyme not only generates uric acid but simultaneously produces reactive oxygen species as byproducts, contributing to oxidative stress-related tissue injury [3]. The prevalence of hyperuricemia varies globally, with studies indicating rates of approximately 20% worldwide, with higher prevalence among males [4].

The transition from hyperuricemia to gout requires the formation of monosodium urate crystals, which occurs when uric acid concentrations exceed the saturation point of approximately 6.8 mg/dL at physiological conditions [1] [5]. Crystal formation represents a critical intermediate step between hyperuricemia and inflammatory response, influenced by physicochemical factors including temperature, pH, mechanical stress, and local tissue environments [6]. Interestingly, not all hyperuricemic individuals develop gout, with only 2-36% of patients progressing to clinical disease within 5-10 years of follow-up [6].

The inflammatory cascade initiated by monosodium urate crystals involves multiple interconnected pathways. The nucleotide-binding oligomerization domain-, leucine-rich repeat- and pyrin domain-containing protein 3 (NLRP3) inflammasome serves as the primary mediator of inflammatory response to monosodium urate crystals [1]. Upon crystal phagocytosis by tissue macrophages, the NLRP3 inflammasome complex assembles, leading to caspase-1 activation and subsequent cleavage of pro-interleukin-1β into its active form [7].

Interleukin-1β functions as a key mediator of inflammatory response in gout, leading to upregulation of cytokines and chemokines, resulting in recruitment of neutrophils and other immune cells [1]. This inflammatory cascade is further amplified by complement system activation directly at monosodium urate crystal surfaces, contributing to the characteristic acute inflammatory arthritis episodes [6]. The recruited neutrophils play a dual role, initially contributing to inflammation but subsequently participating in its resolution through the formation of neutrophil extracellular traps [1].

Research findings demonstrate that genetic variability in urate transporters is strongly related to variances in serum urate levels, with decreased renal or intestinal excretion being the primary mechanism of hyperuricemia in most individuals [1]. The key transporters involved include urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), whose dysfunction significantly impacts uric acid homeostasis [5].

Advanced gout manifests as chronic inflammatory responses characterized by tophi formation and structural joint damage. Tophi represent chronic foreign body granuloma-like structures containing collections of monosodium urate crystals encased by inflammatory cells and connective tissue [1]. These structures are closely related to chronic inflammation and serve as repositories for crystal formation, contributing to ongoing tissue damage and remodeling.

The oxidative stress component of gout pathogenesis involves xanthine oxidase-mediated generation of reactive oxygen species during uric acid production [8]. This dual role of xanthine oxidase, producing both uric acid and oxidative stress, creates a self-perpetuating cycle of tissue damage and inflammation. The enzyme's activation promotes oxidative stress by generating superoxide and hydrogen peroxide, leading to endothelial dysfunction and vascular injury [3] [9].

Epidemiological data reveal that gout affects approximately 1-3% of the general population, with higher prevalence in patients with cardiac and metabolic diseases [10]. The disease demonstrates gender disparities, with men showing higher rates of hyperuricemia and gout development compared to women, particularly before menopause [4]. Recent studies indicate that the relationship between serum uric acid levels and gout risk follows a dose-response pattern, with increasing concentrations correlating with higher incidence rates [1].

Role in Nonalcoholic Fatty Liver Disease (NAFLD)/NASH

The association between 7,9-dihydro-3H-purine-2,6,8-trione and nonalcoholic fatty liver disease represents a significant metabolic interaction with substantial clinical implications. Meta-analysis of 50 studies involving 2,079,710 participants revealed that increased serum uric acid levels are positively associated with NAFLD, with hyperuricemia prevalence reaching 65% in NAFLD patients [11]. The pooled odds ratio for NAFLD development in individuals with higher uric acid levels compared to those with lower levels was 1.88 (95% confidence interval: 1.76-2.00) [11].

The pathophysiological mechanisms linking uric acid to NAFLD development involve multiple interconnected pathways, primarily centered on insulin resistance, oxidative stress, and mitochondrial dysfunction [11]. Uric acid promotes liver fat synthesis and accumulation through mitochondrial oxidative stress, which inhibits aconitase activity in the tricarboxylic acid cycle, leading to decreased citric acid metabolism and increased fat deposition in hepatocytes [11]. This mechanism demonstrates how uric acid directly contributes to hepatic steatosis beyond its role as a metabolic marker.

Recent evidence indicates that uric acid can induce expression of NLRP3 inflammatory complex, which is directly related to lipid accumulation in hepatocytes [11]. This inflammasome activation creates a pro-inflammatory hepatic environment that exacerbates fatty liver disease progression. The inflammatory cascade initiated by uric acid includes upregulation of monocyte chemoattractant protein-1, leading to macrophage infiltration and activation of inflammatory pathways [12].

Cross-sectional studies demonstrate that hyperuricemia is associated with significant liver fibrosis in subjects with NAFLD, but not in subjects without it [12]. In a study of 11,690 participants, hyperuricemia increased the risk of significant liver fibrosis by 56% in those with the highest uric acid levels compared to the lowest quartile [12]. This association remained significant after adjusting for age, sex, body mass index, hypertension, hypercholesterolemia, hypertriglyceridemia, diabetes, and other confounding factors.

Longitudinal cohort studies reveal important interactions between uric acid and metabolic risk factors in NAFLD development. A study of 469 elderly adults found that hyperuricemia independently increases NAFLD risk, particularly in those with elevated triglycerides, with an odds ratio of 7.07 (95% confidence interval: 1.72-29.18) [13]. This finding suggests a synergistic effect between hyperuricemia and lipid metabolism dysfunction in fatty liver disease pathogenesis.

The relationship between uric acid and NAFLD severity has been established through biopsy-proven studies. Analysis of 777 NAFLD patients demonstrated that those with hyperuricemia had high NAFLD Activity Score (defined as score ≥5) significantly more often than those without hyperuricemia, with a pooled odds ratio of 2.17 (95% confidence interval: 1.51-3.12) [14]. This association indicates that uric acid levels correlate with histological severity of liver damage, suggesting its potential utility as a biomarker for disease progression.

The temporal relationship between NAFLD and uric acid levels has been controversial, with evidence suggesting bidirectional causality [11]. One mechanism involves significant increase in expression and activity of xanthine oxidase in NAFLD cells and mouse models, leading to elevated serum uric acid levels. Conversely, hyperuricemia may promote NAFLD development through the mechanisms described above, creating a self-reinforcing cycle of metabolic dysfunction.

Mechanistic studies reveal that uric acid induces inflammation and oxidative stress in hepatocytes through multiple pathways including reduced nitric oxide production, activation of nicotinamide adenine dinucleotide phosphate oxidase, and stimulation of pro-inflammatory cytokines [12]. The pro-oxidant ability of uric acid in lipid-rich environments activates endoplasmic reticulum stress and increases reactive oxygen species production, accelerating hepatocyte necroptosis [12].

Population-based studies consistently demonstrate associations across diverse demographic groups. Subgroup analyses reveal that serum uric acid levels are positively associated with NAFLD in all subgroups according to study design, study quality, sample size, sex, comparison, age, and country [11]. However, the association appears stronger in females than males, with higher pooled odds ratios observed in women, possibly due to differences in lifestyles, uric acid production patterns, and hormonal influences [11].

The clinical implications of these findings are substantial. Studies suggest that reducing serum uric acid levels can be a potential strategy for prevention of NAFLD progression [11]. However, the effectiveness of uric acid-lowering therapy specifically for NAFLD treatment requires further investigation through randomized controlled trials. Current evidence supports screening for liver fibrosis in hyperuricemic patients and incorporating uric acid management into comprehensive NAFLD treatment strategies [12].

Research findings indicate that the association between hyperuricemia and significant liver fibrosis exists specifically in subjects with NAFLD but not in those without it [12]. This specificity suggests that the fatty liver environment creates conditions where uric acid exerts particularly harmful effects, possibly through enhanced lipotoxicity and increased susceptibility to oxidative stress in the presence of excessive lipid accumulation.

Cardiovascular and Kidney Disease Associations

The relationship between 7,9-dihydro-3H-purine-2,6,8-trione and cardiovascular disease represents one of the most extensively studied aspects of uric acid pathophysiology, with mounting evidence supporting both observational associations and mechanistic causality. Epidemiological studies have consistently shown that elevated uric acid levels are positively correlated with cardiovascular diseases, including hypertension, atherosclerosis, atrial fibrillation, and heart failure [9]. The strength of these associations has prompted investigations into whether uric acid serves merely as a biomarker or as a causal risk factor for cardiovascular pathology.

Mendelian randomization studies provide compelling evidence for causal relationships, demonstrating that for each milligram per deciliter increase in genetically predicted serum uric acid, there was a hazard ratio of 1.77 for cardiovascular death and 2.41 for sudden cardiac death [15]. These genetic studies help address concerns about confounding factors that commonly affect observational research in this field.

Hypertension and Vascular Function

The association between uric acid and hypertension development involves multiple pathophysiological mechanisms. Uric acid may stimulate the renin-angiotensin system, contributing to vascular smooth cell growth, arterial function impairment, and arterial stiffening [16]. Experimental evidence demonstrates that uric acid administration in animal models produces dose-dependent increases in blood pressure, with the effect mediated through oxidative stress and endothelial dysfunction [16].

Clinical studies reveal that high-increasing serum uric acid pattern trajectory during adulthood is associated with incident cardiovascular disease later in life, with major impact on blood pressure during the exposure period [10]. The Coronary Artery Risk Development in Young Adults study followed over 3,000 subjects for more than 20 years, demonstrating that uric acid trajectories predict cardiovascular disease development independent of traditional risk factors [10].

The mechanism underlying uric acid-induced hypertension involves activation of the renin-angiotensin-aldosterone system, endothelial dysfunction through reduced nitric oxide availability, and increased reactive oxygen species production [17]. Uric acid downregulates nitric oxide production and endothelial nitric oxide synthase activity, promoting vasospasm in afferent arterioles and contributing to increased vascular resistance [17].

Coronary Artery Disease and Atherosclerosis

Uric acid contributes to atherosclerosis development through multiple mechanisms including stimulation of monocyte chemoattractant protein-1 production, enhancement of vascular smooth muscle cell proliferation, and promotion of pro-inflammatory, pro-oxidative, and vasoconstrictive substances [18]. These mechanisms directly contribute to atherosclerotic plaque formation and progression.

Research demonstrates that hyperuricemia is an independent risk factor for subclinical atherosclerosis in young adults, with elevated serum uric acid levels independently associated with the prevalence of atherosclerotic vulnerable carotid plaque [18]. Optical coherence tomography studies show significant increases in plaque rupture in patients with serum uric acid levels greater than 8.0 mg/dL [9].

Recent molecular studies reveal that uric acid promotes secretion of interleukin-1β mediated by NLRP3 inflammasomes via regulating the AMPK-mTOR-mROS and HIF-1α pathway in human peripheral blood mononuclear cells [9]. This inflammatory pathway directly contributes to atherosclerotic plaque instability and cardiovascular event risk.

Heart Failure and Cardiac Function

The relationship between uric acid and heart failure involves both hemodynamic and metabolic factors. In the Cardiovascular Health Study, incidence of heart failure was 21% in participants with chronic hyperuricemia compared to 18% in those without, with each 1 mg/dL increase in serum uric acid conferring a 12% increase in risk of new-onset heart failure [18]. These findings demonstrate dose-response relationships that support causal associations.

Hyperuricemia promotes heart failure development through oxidative stress, cardiac hypertrophy, myocardial fibrosis, and left ventricular remodeling with contractility impairment [18]. The xanthine oxidase enzyme, which produces uric acid, generates reactive oxygen species that directly damage cardiac tissue and impair contractile function [18].

Studies indicate that among patients with heart failure, elevated serum uric acid levels and increased oxidative stress have been associated with increased mortality, with each 1 mg/dL increase in serum uric acid increasing risk of all-cause mortality by 4% and composite endpoints by 28% [18]. These prognostic implications highlight the clinical significance of uric acid monitoring in heart failure management.

Chronic Kidney Disease

The association between uric acid and kidney disease involves both acute and chronic pathophysiological processes. Uric acid is an independent risk factor for kidney failure in earlier stages of chronic kidney disease, with adjusted hazard ratio of 1.40 (95% confidence interval: 1.12-1.75) per standard deviation increase in baseline uric acid among patients with estimated glomerular filtration rate ≥45 mL/min/1.73 m² [19].

Multiple mechanisms contribute to uric acid-induced kidney injury, including uric acid crystallopathy with monosodium urate crystal formation at concentrations >6.8 mg/dL, leading to crystal deposition in kidney interstitium and subsequent damage [17]. Additionally, uric acid acts as a prooxidant in cells, increasing reactive oxygen species production when intracellular concentrations are elevated [17].

Uric acid upregulates expression of angiotensinogen, angiotensin-converting enzyme, and angiotensin II receptors, leading to activation of renin-angiotensin-aldosterone system with increased blood pressure, inflammation, cellular apoptosis, kidney fibrosis, and endothelial dysfunction [17]. This systemic activation creates a cascade of kidney damage that extends beyond direct crystal effects.

Longitudinal studies demonstrate that the relationship between uric acid and all-cause mortality in chronic kidney disease follows a J-shaped pattern, with both low and high levels associated with increased mortality risk [19]. This complex relationship suggests that optimal uric acid levels may exist for kidney disease patients, with both deficiency and excess conferring adverse outcomes.

Stroke and Cerebrovascular Disease

Evidence indicates that elevated uric acid levels are associated with increased risk of cerebrovascular events through vascular endothelial dysfunction and oxidative damage [20]. Meta-analyses consistently demonstrate increased stroke risk among individuals with hyperuricemia, independent of traditional cardiovascular risk factors.

The mechanisms underlying uric acid-related cerebrovascular disease involve systemic inflammation, endothelial dysfunction, and atherosclerotic plaque formation in cerebral vessels [20]. These pathways parallel those involved in coronary artery disease but may have specific implications for cerebral perfusion and neurological function.

Inflammasome Activation and Oxidative Stress

The activation of inflammasome complexes by 7,9-dihydro-3H-purine-2,6,8-trione represents a fundamental mechanism linking uric acid metabolism to systemic inflammation and tissue damage. Uric acid functions as a damage-associated molecular pattern released from ischemic tissues and dying cells, capable of activating the NLRP3 inflammasome in both crystalline and soluble forms [21]. This dual capacity for inflammasome activation expands the pathophysiological impact of uric acid beyond traditional crystal-mediated mechanisms.

NLRP3 Inflammasome Activation Mechanisms

The NLRP3 inflammasome represents an intracellular multi-protein signaling platform activated by cytosolic pattern-recognition receptors against endogenous and exogenous pathogens [7]. Upon activation by uric acid, the inflammasome complex assembles through recruitment of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, triggering processing and release of pro-inflammatory cytokines including interleukin-1β and interleukin-18 [7].

Research demonstrates that soluble uric acid is able to induce interleukin-1β release through a process followed by production of mitochondrial reactive oxygen species, ASC speck formation, and caspase-1 activation [21]. This finding is particularly significant because it demonstrates that uric acid can trigger inflammatory responses even before crystal formation occurs, expanding the therapeutic window for intervention.

The activation mechanism involves multiple intracellular signaling pathways, with NEK7 (NIMA-related kinase 7) serving as an essential component for NLRP3 inflammasome activation [7]. NEK7 binds to the leucine-rich repeat domain of NLRP3 and is activated downstream of mitochondrial reactive oxygen species, serving as a sensor that bridges oxidative stress and inflammasome activation [7].

Oxidative Stress Generation and Amplification

Xanthine oxidoreductase, the rate-limiting enzyme in uric acid production, consists of two forms - xanthine dehydrogenase and xanthine oxidase - and generates reactive oxygen species including superoxide and hydrogen peroxide as byproducts of uric acid synthesis [3]. This dual production of uric acid and oxidative stress creates a pathophysiological cycle where the end product of purine metabolism simultaneously contributes to its own inflammatory consequences.

Uric acid demonstrates bimodal roles in oxidative balance, functioning as an antioxidant extracellularly while exhibiting pro-oxidant properties intracellularly [22]. Extracellularly, uric acid accounts for up to 55% of free radical antioxidant scavenging capacity in humans and reacts with superoxides to form allantoin and with peroxynitrite to form triuret [22]. However, intracellularly, uric acid activates nicotinamide adenine dinucleotide phosphate oxidases and reduces endothelial nitric oxide levels, promoting oxidative stress [22].

Studies reveal that uric acid contributes to increased oxidative stress independent of xanthine oxidoreductase activity by increasing reactive oxygen species production without affecting reactive oxygen species scavenging, particularly in females [23]. This gender-specific effect may contribute to observed differences in cardiovascular disease risk patterns between men and women with hyperuricemia.

Mitochondrial Dysfunction and Cellular Stress

Hyperuricemia is responsible for mitochondrial calcium overload, which induces dysfunctionalities in sodium and calcium mitochondrial exchange, leading to reactive oxygen species production [22]. This mitochondrial dysfunction represents a critical cellular mechanism by which uric acid promotes tissue damage and inflammatory responses.

Research demonstrates that NLRP3-deficient macrophages present a protected redox state, increased maximum and reserve oxygen consumption ratio, and higher voltage-dependent anion channel protein levels compared to wild-type cells [21]. These findings suggest that NLRP3 inflammasome activation by uric acid directly impairs cellular energy metabolism and mitochondrial function.

The relationship between uric acid and mitochondrial function involves complex interactions between oxidative phosphorylation, electron transport chain function, and calcium homeostasis [22]. Disruption of these processes contributes to cellular apoptosis, tissue damage, and propagation of inflammatory responses throughout affected organs.

Inflammatory Cascade and Cytokine Production

Following NLRP3 inflammasome activation, interleukin-1β binding to interleukin-1 receptor type I and interleukin-1 receptor accessory protein recruits diverse adaptors including MyD88, IRAK, and TRAF6, subsequently leading to activation of inflammatory transcription factors nuclear factor-κB and mitogen-activated protein kinases [7]. This cascade amplifies the initial inflammatory signal into a comprehensive cellular response.

The inflammatory response initiated by uric acid includes upregulation of monocyte chemoattractant protein-1 in vascular smooth muscle cells, indicating its role in inflammatory processes and atherosclerosis development [18]. This chemokine production facilitates recruitment of inflammatory cells to sites of uric acid-mediated tissue damage.

Studies show that uric acid significantly promotes increases in superoxide anion levels and protein carbonylation, which are key indicators of oxidative stress, while also resulting in marked reduction in nitric oxide concentrations [24]. These changes create a pro-inflammatory vascular environment that contributes to endothelial dysfunction and cardiovascular disease development.

Therapeutic Implications and Targets

Novel therapeutic strategies for controlling inflammasome activation include NLRP3 inhibitors such as MCC950, caspase-1 inhibition strategies, and interleukin-1 receptor antagonists like anakinra [7]. These targeted approaches address specific components of the inflammatory cascade initiated by uric acid.

Research indicates that targeting the uric acid-induced NLRP3 inflammasome with MCC950 could be a promising strategy for preventing tissue damage and inflammatory diseases [25]. This therapeutic approach represents a precision medicine strategy that addresses the specific molecular mechanisms by which uric acid promotes pathology.

Antioxidant therapies and mitochondrial protection strategies may provide additional therapeutic benefits by addressing the oxidative stress component of uric acid-mediated tissue damage [7]. These approaches could complement traditional uric acid-lowering therapies by targeting downstream inflammatory consequences.

XLogP3

-1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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